Trametinib-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trametinib-d6 is intended for use as an internal standard for the quantification of trametinib by GC- or LC-MS. Trametinib is a potent inhibitor of both MEK1 and MEK2 that works in an ATP-noncompetitive fashion (IC50s = 0.7 and 0.9 nM, respectively). It shows specificity for MEK1/2 over a panel of more than 180 kinases, including B-Raf, c-Raf, and MEK5. Trametinib blocks dual phosphorylation of ERK1/2 and stops cell cycling in cancer cell lines, both in vitro and in multiple tumor models in mice.

Scientific Research Applications

1. Immunologic Effects and Combination with Immunomodulatory Antibodies

Trametinib has been studied for its immunologic effects and its potential synergy with immunomodulatory antibodies. It has been observed to reduce pERK levels and partially inhibit T-cell proliferation and expression of cytokine and immunomodulatory gene subsets. Its effects are context-dependent and can be partially offset by adding dabrafenib. Notably, trametinib combined with immunomodulators targeting PD-1, PD-L1, or CTLA-4 showed efficacy in a CT26 mouse model, with increased tumor-infiltrating CD8+ T cells observed (Liu et al., 2015).

2. MEK Inhibition and Anti-tumor Activity

Trametinib functions as a mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor and exhibits antineoplastic activity. It specifically binds to and inhibits MEK1 and MEK2, leading to the inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers. This mechanism of action has led to its approval for treating certain types of malignant melanoma and ongoing investigations for its potential in other solid tumors and hematological malignancies (Wright & McCormack, 2013).

3. Effect on Myeloid-Derived Suppressor Cells (MDSCs)

Trametinib's anti-tumor activity in a preclinical Kras-driven breast cancer model was not solely due to direct inhibition of tumor cell proliferation but also involved impairing the mobilization of monocytic MDSCs. This resulted in reduced MDSC accumulation at tumor beds, thereby enhancing T cell-mediated protection (Allegrezza et al., 2016).

4. Binding Properties with Human Serum Albumin

Research on trametinib's interaction with human serum albumin (HSA) revealed that it binds primarily to Sudlow site I of HSA. This study contributes to understanding trametinib's pharmacokinetic properties, showing that hydrogen bonds and van der Waals forces play significant roles in the binding process (Suo et al., 2018).

5. Combination with Chemotherapy for Metastatic Adenocarcinoma

Trametinib has been evaluated in combination with gemcitabine for patients with untreated metastatic adenocarcinoma of the pancreas. However, this combination did not significantly improve overall survival, progression-free survival, or response rates compared to gemcitabine alone, regardless of KRAS mutation status (Infante et al., 2014).

6. Blocking RAS Downstream Signaling and Epigenetic Pathway

Combining trametinib with the BET inhibitor JQ1 showed synergistic effects on cell proliferation and cytotoxicity in KRAS mutant pancreatic cancer cells. This combination therapy potentially induces different cell death modes in various cancer subtypes (Zhang et al., 2022).

properties

Product Name |

Trametinib-d6 |

|---|---|

Molecular Formula |

C26H17D6FIN5O4 |

Molecular Weight |

621.4 |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D |

InChI Key |

LIRYPHYGHXZJBZ-PLTCQNJYSA-N |

SMILES |

O=C(C([2H])[2H])NC1=C([2H])C(N2C(C(C(N(C3CC3)C2=O)=O)=C(NC4=CC=C(I)C=C4F)N5C)=C(C)C5=O)=C([2H])C([2H])=C1[2H] |

synonyms |

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

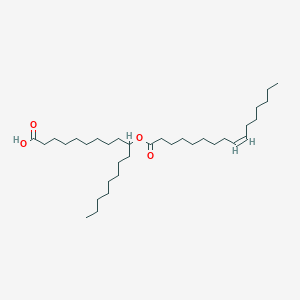

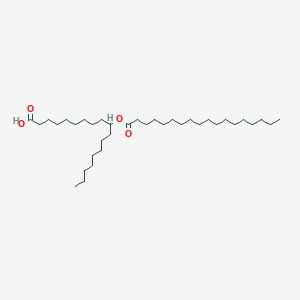

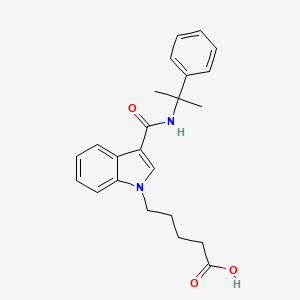

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.